5-bromo-N,4-dimethylpyridin-2-amine

Lipophilicity Physicochemical Properties Structure-Activity Relationship

5-Bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4) is a heterocyclic organic compound belonging to the class of substituted 2-aminopyridines. Its structure features a pyridine core with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-methylamino group at the 2-position.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 155789-99-4
Cat. No. B179677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,4-dimethylpyridin-2-amine
CAS155789-99-4
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NC
InChIInChI=1S/C7H9BrN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10)
InChIKeyDRIWBIDASVEIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4): A Differentiated Heterocyclic Building Block for Research and Procurement


5-Bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4) is a heterocyclic organic compound belonging to the class of substituted 2-aminopyridines. Its structure features a pyridine core with a bromine atom at the 5-position, a methyl group at the 4-position, and an N-methylamino group at the 2-position. This specific substitution pattern is the basis for its utility as a key synthetic intermediate and building block in medicinal chemistry and drug discovery programs [1].

Why 5-Bromo-N,4-dimethylpyridin-2-amine Cannot Be Interchanged with Closest Analogs


While several bromo-aminopyridine building blocks are commercially available, the unique combination of the 5-bromo, 4-methyl, and N-methylamino substituents in 5-bromo-N,4-dimethylpyridin-2-amine imparts distinct physicochemical properties that directly influence its reactivity and performance in key synthetic transformations. Simple substitution with compounds like 5-bromo-2-aminopyridine or 5-bromo-4-methylpyridin-2-amine is not feasible without altering the steric and electronic environment of the pyridine ring, which can lead to significantly different reaction outcomes, such as reduced cross-coupling efficiency or altered regioselectivity [1].

Quantitative Differentiation of 5-Bromo-N,4-dimethylpyridin-2-amine: A Head-to-Head Evidence Guide


Comparative Lipophilicity (XLogP3) of 5-Bromo-N,4-dimethylpyridin-2-amine

The target compound exhibits a computed XLogP3 value of 2.2, which is higher than its closest structural analogs, 5-bromo-4-methylpyridin-2-amine (XLogP3 = 1.6) and 5-bromo-N-methylpyridin-2-amine (XLogP3 = 1.9), but comparable to 5-bromo-N,N-dimethylpyridin-2-amine (XLogP3 = 2.0) [1] [2] [3]. This difference in lipophilicity can be a critical factor in optimizing a compound's pharmacokinetic properties, such as membrane permeability.

Lipophilicity Physicochemical Properties Structure-Activity Relationship

Comparative Topological Polar Surface Area (TPSA) of 5-Bromo-N,4-dimethylpyridin-2-amine

The target compound has a computed TPSA of 24.9 Ų, which is significantly lower than that of the primary amine analog 5-bromo-4-methylpyridin-2-amine (38.9 Ų) but identical to the monomethyl analog 5-bromo-N-methylpyridin-2-amine (24.9 Ų) and higher than the dimethyl analog 5-bromo-N,N-dimethylpyridin-2-amine (16.1 Ų) [1] [2] [3]. A lower TPSA is generally correlated with improved oral absorption and blood-brain barrier permeability.

Polar Surface Area Physicochemical Properties Bioavailability

Comparative Hydrogen Bond Donor Count of 5-Bromo-N,4-dimethylpyridin-2-amine

The target compound possesses one hydrogen bond donor (HBD), identical to 5-bromo-4-methylpyridin-2-amine and 5-bromo-N-methylpyridin-2-amine, but one more than the dimethyl analog 5-bromo-N,N-dimethylpyridin-2-amine which has zero HBDs [1] [2] [3]. The presence or absence of HBDs is a critical determinant of a molecule's ability to participate in specific intermolecular interactions, influencing both its solubility and target binding affinity.

Hydrogen Bonding Physicochemical Properties Structure-Activity Relationship

Comparative Acid Dissociation Constant (pKa) of 5-Bromo-N,4-dimethylpyridin-2-amine

The predicted acid dissociation constant (pKa) for the target compound is 5.59 ± 0.10 . While comparative pKa data for the specific analogs was not identified in the search, this value indicates the compound will be predominantly unionized at physiological pH (7.4), which is a critical factor for passive membrane diffusion. This predicted value can be used to benchmark its ionization profile against other related compounds when those data are available.

Acidity Constant Ionization State Physicochemical Properties

Primary Research and Industrial Applications for 5-Bromo-N,4-dimethylpyridin-2-amine


Medicinal Chemistry Building Block for Kinase Inhibitor Scaffolds

The compound serves as a versatile building block for the synthesis of complex heterocyclic systems, particularly those targeting kinase enzymes. Its 5-bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the N-methylamino and 4-methyl groups modulate the electronic and steric properties of the pyridine core, allowing for the fine-tuning of target engagement. The quantitative physicochemical data (e.g., XLogP3 = 2.2, TPSA = 24.9 Ų) from Section 3 provide a rationale for selecting this building block over its analogs when a specific lipophilicity and polarity profile is desired in the final drug candidate [1].

Synthesis of Bromodomain and Extra-Terminal (BET) Inhibitor Analogues

Given its structural similarity to the core of several known BET bromodomain inhibitors, 5-bromo-N,4-dimethylpyridin-2-amine can be employed as a key intermediate in the synthesis of novel BET inhibitors. The compound's specific substitution pattern, including the N-methyl group, distinguishes it from other aminopyridine building blocks and may confer unique binding interactions or selectivity profiles. The quantitative evidence of its hydrogen bond donor count (1 HBD) and TPSA (24.9 Ų) from Section 3 are directly relevant to optimizing these interactions [1].

Organic Synthesis Intermediate for C-C and C-N Cross-Coupling Reactions

The presence of a bromine atom at the 5-position makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The quantitative difference in lipophilicity (XLogP3 = 2.2) compared to the primary amine analog (XLogP3 = 1.6) from Section 3 suggests it may exhibit altered solubility and reaction kinetics in different solvent systems, which is a key consideration for process chemistry scale-up [1].

Lead Optimization in Drug Discovery Programs

The computed physicochemical properties (XLogP3, TPSA, HBD count) presented in Section 3 provide a clear, data-driven rationale for the compound's use in lead optimization. For instance, if a program aims to increase lipophilicity while reducing polarity compared to a primary amine analog, 5-bromo-N,4-dimethylpyridin-2-amine offers a quantifiable advantage (XLogP3 of 2.2 vs 1.6; TPSA of 24.9 Ų vs 38.9 Ų). This allows for a more predictable and efficient SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N,4-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.